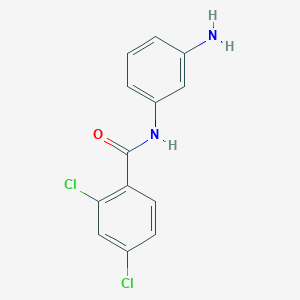

N-(3-aminophenyl)-2,4-dichlorobenzamide

Descripción general

Descripción

N-(3-aminophenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group attached to a dichlorobenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2,4-dichlorobenzamide typically involves the reaction of 3-aminophenylamine with 2,4-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, including the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-aminophenyl)-2,4-dichlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The aminophenyl group can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of nitrobenzamides.

Reduction: Formation of aminobenzamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(3-aminophenyl)-2,4-dichlorobenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features can act as histone deacetylase inhibitors (HDACis), which play a crucial role in cancer therapy by modifying chromatin structure and influencing gene expression. For instance, photoswitchable HDACis have shown enhanced activity under specific light conditions, suggesting that compounds like this compound could be optimized for similar mechanisms .

Antiparasitic Properties

A study on benzamide derivatives highlighted their effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Compounds structurally related to this compound exhibited significant antiparasitic activity, with some analogs showing low nanomolar activity in vitro. This suggests that modifications to the benzamide structure can lead to promising candidates for treating HAT .

Herbicidal Activity

The dichlorobenzamide moiety is known for its herbicidal properties. Compounds containing this structure are effective as plant growth regulators, particularly in controlling broadleaf weeds and woody plants. The mode of action typically involves mimicking natural auxins, leading to uncontrolled growth and eventual plant death .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving amination and acylation processes. Recent advances in synthetic methodologies have allowed for the efficient preparation of such compounds, which are essential for their application in medicinal and agricultural chemistry .

| Synthesis Method | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Method A | Direct amination | 85 | High yield with minimal byproducts |

| Method B | Acylation of amines | 90 | Suitable for large-scale synthesis |

| Method C | Coupling reactions | 75 | Requires optimization for specific targets |

Case Study: Anticancer Development

In a recent study focusing on HDAC inhibitors, a series of compounds were tested for their ability to inhibit cancer cell growth under light activation conditions. Among these compounds, those with structures similar to this compound demonstrated significant selectivity and potency against various cancer cell lines .

Case Study: Antiparasitic Screening

A phenotypic screening of benzamide derivatives led to the identification of several potent inhibitors against Trypanosoma brucei. Compounds exhibiting structural similarities to this compound were found to possess favorable pharmacokinetic properties and demonstrated efficacy in murine models of infection .

Mecanismo De Acción

The mechanism of action of N-(3-aminophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-aminophenyl)-2,4-dichlorobenzamide

- N-(4-aminophenyl)-2,4-dichlorobenzamide

- N-(3-aminophenyl)-2,4-difluorobenzamide

Uniqueness

N-(3-aminophenyl)-2,4-dichlorobenzamide is unique due to the specific positioning of the amino group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Actividad Biológica

N-(3-aminophenyl)-2,4-dichlorobenzamide (commonly referred to as ADCB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of ADCB is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that similar compounds have been shown to interact with DNA methyltransferases (DNMTs), which play critical roles in epigenetic regulation through DNA methylation processes. This interaction can lead to alterations in gene expression and cellular functions.

Target Proteins:

- DNA Methyltransferases (DNMTs) : Involved in the regulation of gene expression.

- Enzymes Associated with Cellular Metabolism : Potential interactions with enzymes such as enoyl acyl reductase have been suggested, impacting metabolic pathways.

Biological Activities

ADCB has been explored for various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit the growth of certain bacteria, suggesting potential use as antimicrobial agents.

- Anticancer Properties : Preliminary studies indicate that ADCB may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values for ADCB are not widely reported.

- Anti-inflammatory Effects : Investigations into related compounds suggest that ADCB may possess anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Case Studies and Experimental Data

-

Antitumor Activity :

A study focusing on structurally similar compounds indicated that benzamide derivatives could inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. While specific data on ADCB was not provided, the implications suggest a potential pathway for anticancer activity through HDAC inhibition . -

In Vitro Studies :

In vitro assays have demonstrated that related compounds can significantly affect cellular proliferation rates in various cancer cell lines. For instance, a compound with structural similarities exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity . -

Biochemical Pathway Analysis :

Research on biochemical pathways affected by ADCB suggests involvement in metabolic regulation and apoptosis induction through modulation of key enzymatic activities. The compound's ability to influence pathways associated with DNA methylation further supports its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMXPAZFFSOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352211 | |

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-92-5 | |

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.